3-(2-methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one
Description
This compound features a piperazine core substituted at the 1-position with a propan-1-one group bearing a 2-methoxyphenyl moiety and at the 4-position with an (E)-styryl sulfonyl group.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-28-21-10-6-5-9-20(21)11-12-22(25)23-14-16-24(17-15-23)29(26,27)18-13-19-7-3-2-4-8-19/h2-10,13,18H,11-12,14-17H2,1H3/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDZWXOEFHNMGV-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CCC(=O)N2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one involves multiple steps:
Synthesis of the Piperazine Moiety: : The initial step involves the preparation of the piperazine derivative. Piperazine can be functionalized with the sulfonyl chloride and (E)-2-phenylethenyl group in the presence of a base such as triethylamine.
Formation of the Propan-1-one Framework: : This can be achieved through a Claisen-Schmidt condensation, which typically requires an aldehyde and a ketone in the presence of a strong base such as sodium hydroxide.
Coupling of the 2-Methoxyphenyl Group: : This involves the nucleophilic aromatic substitution, often using a halide derivative of methoxybenzene and a strong nucleophile under mild conditions.
Industrial Production Methods
Industrial production methods for this compound typically involve high-yield reactions with a focus on scalability and cost-effectiveness. Catalysts and optimized reaction conditions are employed to maximize yields while minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions including:
Oxidation: : In the presence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Hydrogen gas with palladium on carbon.
Substitution Reagents: : Alkyl halides, benzyl bromide for nucleophilic substitutions; electrophilic agents for electrophilic substitutions.
Major Products
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or alkanes.
Substitution: : Depending on the substituent, the formation of varied organic derivatives.
Scientific Research Applications
This compound's versatile nature makes it valuable in:
Chemistry: : Used as an intermediate in organic synthesis for producing more complex molecules.
Biology: : Studied for its potential biological activities, including as a pharmacophore.
Medicine: : Potential use in drug development due to its unique structural features.
Industry: : Applications in material science and industrial chemistry for the development of novel materials and chemicals.
Mechanism of Action
The mechanism by which 3-(2-methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one exerts its effects involves interaction with biological molecules, potentially acting as an inhibitor or modulator of specific enzymes or receptors. The presence of both aromatic and piperazine structures suggests potential for receptor binding and modulation of biological pathways, although specific molecular targets would require further empirical study.
Comparison with Similar Compounds
Structural Modifications and Key Features
The compound is compared to analogs with piperazine-based scaffolds and aryl-propanone substituents (Table 1).
Table 1: Structural and Physicochemical Comparisons
*Estimated based on formula C₂₂H₂₄N₂O₄S.
Key Observations:
- Sulfonyl vs. Ether Linkages : The target compound’s sulfonyl group (C=O) improves stability and polarity compared to HBK-series ether linkages (C-O-C), which may reduce metabolic degradation .
- Aromatic Substitutions : The (E)-styryl group in the target compound allows conformational rigidity, whereas HBK derivatives use alkyl-ether chains, increasing flexibility .
Pharmacological and Physicochemical Properties
- Antimicrobial Activity : While direct data for the target compound are lacking, analogs like AAP-4 and AAP-8 () with benzyloxy and thiazolidine groups show potent antimicrobial effects, suggesting the styryl sulfonyl group may confer similar activity .
- Solubility: The sulfonyl group in the target compound likely improves aqueous solubility compared to HBK derivatives with non-polar ethers .
Challenges and Limitations
- Synthetic Complexity : Styryl sulfonyl groups require precise (E)-configuration control, which may lower yields compared to simpler alkylations (e.g., HBK series) .
- Data Gaps : Evidence lacks melting points, LogP values, or in vitro activity for the target compound, necessitating extrapolation from analogs.
Biological Activity
The compound 3-(2-methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one , also referred to by its chemical structure, is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 392.48 g/mol. The structure features a piperazine ring, which is often associated with various biological activities, particularly in the context of drug design.
Research indicates that compounds similar to this compound may exhibit several mechanisms of action:
- Antioxidant Activity : The presence of methoxy and phenyl groups can enhance the compound's ability to scavenge free radicals, potentially reducing oxidative stress in cells.
- Inhibition of Enzymatic Activity : Some studies suggest that sulfonylpiperazine derivatives can inhibit specific enzymes such as phosphodiesterases, leading to increased intracellular cyclic nucleotide levels and subsequent physiological effects.
- Modulation of Neurotransmitter Systems : The piperazine moiety is known for its interaction with serotonin and dopamine receptors, which may contribute to antidepressant and anxiolytic effects.
Biological Activities
The biological activities attributed to this compound include:
- Anticancer Properties : Preliminary studies indicate that the compound may inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.
- Antimicrobial Effects : Some derivatives have shown promise against bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : By modulating inflammatory pathways, this compound may reduce symptoms associated with chronic inflammatory diseases.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of similar sulfonylpiperazine derivatives. The results showed that compounds with structural similarities to this compound effectively inhibited tumor growth in vitro and in vivo models.
Case Study 2: Neuropharmacological Effects
Research conducted on the neuropharmacological effects highlighted that the compound exhibited significant anxiolytic-like effects in animal models. The study measured anxiety levels using established behavioral tests, demonstrating a marked reduction in anxiety-like behaviors post-administration.
Q & A
Q. How can the synthesis of 3-(2-methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one be optimized for higher yield and purity?
Methodological Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) to enhance reaction efficiency and solubility of intermediates .
- Temperature Control: Maintain precise temperature (±2°C) during critical steps like sulfonylation or coupling reactions to minimize side products .
- Purification: Employ gradient column chromatography with silica gel (e.g., hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate the pure compound .
- Yield Monitoring: Track reaction progress using TLC and quantify purity via HPLC (C18 column, UV detection at 254 nm) .
Q. What analytical techniques are recommended for structural characterization of this compound?
Methodological Answer:
- X-ray Crystallography: Use SHELX software (SHELXL for refinement) to resolve the crystal structure, leveraging high-resolution single-crystal data .
- Spectroscopy: Confirm functional groups via FT-IR (e.g., sulfonyl peaks at ~1350–1160 cm⁻¹) and ¹H/¹³C NMR (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- Mass Spectrometry: Validate molecular weight using HRMS (ESI+) with <2 ppm error .
Q. How can researchers evaluate the compound’s potential toxicity in early-stage studies?
Methodological Answer:
- In Vitro Assays: Perform MTT assays on human hepatocytes (e.g., HepG2 cells) to assess cytotoxicity .
- Acute Toxicity Screening: Follow OECD Guideline 423 for dose-ranging studies in rodent models, monitoring organ histopathology .
Advanced Research Questions
Q. How can structural ambiguities in crystallographic data be resolved for this compound?
Methodological Answer:
Q. What strategies address contradictory results in biological interaction studies (e.g., enzyme inhibition vs. receptor antagonism)?
Methodological Answer:
- Orthogonal Assays: Combine SPR (surface plasmon resonance) for binding kinetics with functional assays (e.g., cAMP modulation for GPCR activity) .
- Mutagenesis Studies: Engineer receptor mutants (e.g., alanine scanning) to identify critical binding residues and validate specificity .
Q. How can researchers optimize the compound’s pharmacokinetic properties while retaining activity?
Methodological Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility, monitoring stability in simulated gastric fluid .
- Metabolic Profiling: Use liver microsomes (human/rat) to identify metabolic hotspots and modify labile substituents (e.g., methoxy to trifluoromethoxy groups) .
Q. What computational methods are effective in predicting structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, GPCRs). Validate with MD simulations (100 ns) to assess binding stability .
- QSAR Modeling: Develop 2D/3D-QSAR models using MOE or Open3DALIGN, incorporating electronic (HOMO/LUMO) and steric descriptors .
Q. How should researchers handle discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic Analysis: Measure plasma concentration-time profiles (LC-MS/MS) to evaluate bioavailability and tissue penetration .
- Metabolite Identification: Use UPLC-QTOF to characterize major metabolites and test their activity in secondary assays .
Specialized Methodological Notes
- Crystallography Challenges: For compounds prone to twinning (common in sulfonamide derivatives), collect data at multiple wavelengths or use twin refinement in SHELXL .
- Synthetic Pitfalls: Low yields in piperazine sulfonylation steps may require Boc-protection/deprotection strategies to prevent side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
